Ursodeoxycholic-24-13C acid
Overview
Description
Ursodeoxycholic-24-13C acid is a labeled form of ursodeoxycholic acid, a naturally occurring bile acid. Ursodeoxycholic acid is known for its therapeutic uses, particularly in the treatment of liver diseases and gallstones. The labeled version, this compound, is used in scientific research to study the metabolism and pharmacokinetics of ursodeoxycholic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ursodeoxycholic-24-13C acid can be synthesized from chenodeoxycholic acid through a series of chemical reactions. The process involves the use of 7α- and 7β-hydroxysteroid dehydrogenases to epimerize chenodeoxycholic acid to ursodeoxycholic acid. The reaction conditions typically include the use of Escherichia coli BL21 for the heterologous expression of the enzymes, with the reaction carried out in a fermentor at controlled temperatures and pH levels .
Industrial Production Methods: Industrial production of ursodeoxycholic acid involves the extraction of chenodeoxycholic acid from bovine and goose sources, followed by chemical epimerization. The process uses organic solvents and heavy metals, which are then purified to obtain ursodeoxycholic acid. The labeled version, this compound, is produced by incorporating the 13C isotope during the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ursodeoxycholic-24-13C acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to be stable under normal conditions but can be oxidized or reduced under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidone. These reagents are used to enhance the stereoselectivity of the reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .
Major Products Formed: The major products formed from the reactions of this compound include various bile acid derivatives, such as tauroursodeoxycholic acid and glycoursodeoxycholic acid. These derivatives are formed through conjugation reactions and are used in various therapeutic applications .
Scientific Research Applications
Ursodeoxycholic-24-13C acid is widely used in scientific research to study the metabolism and pharmacokinetics of ursodeoxycholic acid. It is used in bioanalytical methods to investigate the bioavailability and pharmacokinetics of ursodeoxycholic acid and its conjugated metabolites. The compound is also used in studies related to liver diseases, gallstones, and cardiovascular diseases .
Mechanism of Action
Ursodeoxycholic-24-13C acid exerts its effects by modulating the composition of bile acids and reducing the cytotoxicity of hydrophobic bile acids. The compound stimulates hepatobiliary secretion through calcium-dependent mechanisms and activation of protein kinase C-alpha. It also protects hepatocytes against bile acid-induced apoptosis by inhibiting mitochondrial membrane permeability transition and stimulating survival pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ursodeoxycholic-24-13C acid include chenodeoxycholic acid, deoxycholic acid, and lithocholic acid. These compounds are also bile acids and share similar structures and functions.
Uniqueness: this compound is unique due to its labeled carbon isotope, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool in scientific research for studying the pharmacokinetics and metabolism of bile acids .
Properties
IUPAC Name |
(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1/i21+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDATBOHQWOJDD-GXWWAZPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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